molecular formula C18H26ClN3O3 B12918417 Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- CAS No. 38160-27-9

Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis-

Cat. No.: B12918417
CAS No.: 38160-27-9
M. Wt: 367.9 g/mol
InChI Key: SUOVRPFWBRAKAO-OALZAMAHSA-N
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Description

Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- involves multiple steps. The process typically starts with the preparation of the piperazine ring, followed by the introduction of the ethoxyphenyl group and the pyrrolidinyl carbonyl group. The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions are usually carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: These include compounds like N-Boc piperazine and tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate.

    Pyrrolidinyl derivatives: Compounds such as 1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl derivatives.

Uniqueness

Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- stands out due to its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

38160-27-9

Molecular Formula

C18H26ClN3O3

Molecular Weight

367.9 g/mol

IUPAC Name

(4R,5R)-1-(4-ethoxyphenyl)-5-methyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C18H25N3O3.ClH/c1-3-24-15-6-4-14(5-7-15)21-13(2)16(12-17(21)22)18(23)20-10-8-19-9-11-20;/h4-7,13,16,19H,3,8-12H2,1-2H3;1H/t13-,16-;/m1./s1

InChI Key

SUOVRPFWBRAKAO-OALZAMAHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2[C@@H]([C@@H](CC2=O)C(=O)N3CCNCC3)C.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C(CC2=O)C(=O)N3CCNCC3)C.Cl

Origin of Product

United States

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